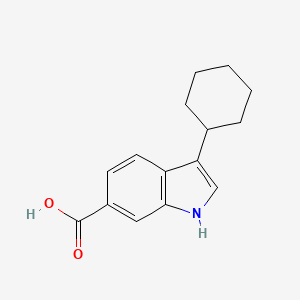

3-cyclohexyl-1H-indole-6-carboxylic Acid

Overview

Description

3-Cyclohexyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.31 . The IUPAC name for this compound is 3-cyclohexyl-1H-indole-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3-cyclohexyl-1H-indole-6-carboxylic acid is 1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) . The InChI key is OZJSQVKDKOOQIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-cyclohexyl-1H-indole-6-carboxylic acid include a molecular weight of 243.31 . It has a number of heavy atoms: 18 . The fraction Csp3 is 0.4 . It has 2 rotatable bonds . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The molar refractivity is 72.14 . The topological polar surface area is 53.09 Ų .Scientific Research Applications

3-Cyclohexyl-1H-indole-6-carboxylic Acid: Scientific Research Applications

Inhibitors of E. coli MurD Ligase: This compound serves as a reactant for the preparation of D-glutamic acid-based inhibitors, targeting the E. coli MurD ligase enzyme, which is crucial for bacterial cell wall synthesis .

Interleukin-2 Inducible T Cell Kinase Inhibitors: It is used to prepare indolylindazoles and indolylpyrazolopyridines, which inhibit the interleukin-2 inducible T cell kinase, playing a role in immune response regulation .

Hedgehog Pathway Inhibitors: The compound is involved in the synthesis of amide conjugates with ketoprofen, acting as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, which is important in developmental processes and cancer .

Biological Material or Organic Compound: As a biochemical reagent, it can be utilized as a biological material or organic compound for life science-related research, including studies on cellular processes and molecular interactions .

Synthesis of Bioactive Compounds: Indole derivatives are significant in the synthesis of natural products and bioactive compounds, with this specific compound potentially serving as a versatile building block in cycloaddition reactions .

Auxin Receptor Protein TIR1 Antagonists: The structural framework of indole carboxylic acids is used in the design and synthesis of novel herbicidal agents that act as antagonists to the auxin receptor protein TIR1 .

Biologically Active Compounds for Treatment: Indole derivatives, including this compound, are explored for their properties as biologically active compounds for treating cancer cells, microbes, and various disorders in the human body .

Antiviral and Antimicrobial Activities: The broader family of indole derivatives, to which this compound belongs, exhibits antiviral and antimicrobial activities, making them subjects of interest in pharmacological research .

MilliporeSigma - Indole-6-carboxylic acid Chemsrc - 1H-Indole-6-carboxylic acid Springer Open - Biological potential of indole derivatives Springer Link - Cycloaddition reactions involving indoles Frontiers - Design and herbicidal activity of indole-3-carboxylic acid derivatives RSC Publishing - Synthesis of indole derivatives

Mechanism of Action

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also suggested to be an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-cyclohexyl-1H-indole-6-carboxylic acid . .

properties

IUPAC Name |

3-cyclohexyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJSQVKDKOOQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459864 | |

| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-1H-indole-6-carboxylic Acid | |

CAS RN |

494799-17-6 | |

| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

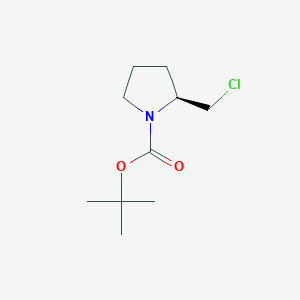

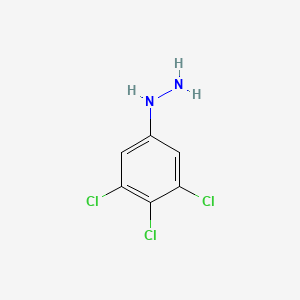

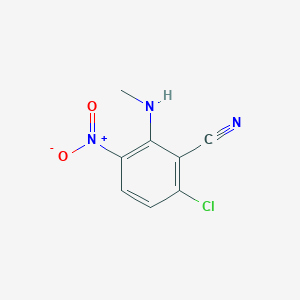

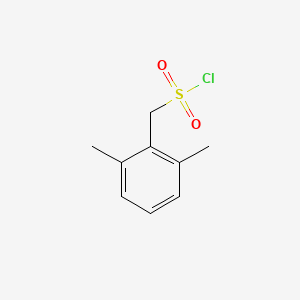

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.